molecular formula C7H11BrN2O B10912054 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol

3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol

Cat. No.: B10912054
M. Wt: 219.08 g/mol
InChI Key: GVRMSUZPFMHFIW-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of a bromine atom and a methyl group attached to the pyrazole ring, as well as a propanol group. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol typically involves the reaction of 4-bromo-3-methyl-1H-pyrazole with an appropriate propanol derivative. One common method is the nucleophilic substitution reaction where the bromine atom on the pyrazole ring is replaced by a propanol group under basic conditions. The reaction can be carried out using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form a corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an alkane.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine atom and the hydroxyl group can influence its binding affinity and specificity towards these targets. The exact pathways involved may vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-methyl-1H-pyrazole: A closely related compound with similar structural features but lacking the propanol group.

    3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-N’-[(Z)-(3,5-dichloro-2-nitrophenyl)methylene]propanehydrazide: Another derivative with additional functional groups that may confer different biological activities.

Uniqueness

3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol is unique due to the presence of both the bromine atom and the propanol group, which can influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H11BrN2O

Molecular Weight

219.08 g/mol

IUPAC Name

3-(4-bromo-3-methylpyrazol-1-yl)propan-1-ol

InChI

InChI=1S/C7H11BrN2O/c1-6-7(8)5-10(9-6)3-2-4-11/h5,11H,2-4H2,1H3

InChI Key

GVRMSUZPFMHFIW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Br)CCCO

Origin of Product

United States

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